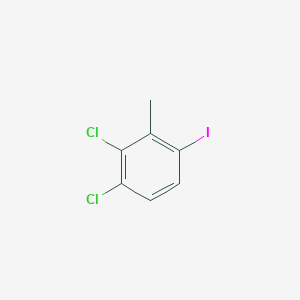
2,3-Dichloro-6-iodotoluene
Descripción general
Descripción
2,3-Dichloro-6-iodotoluene is a halogenated aromatic compound with the molecular formula C7H5Cl2I. It is characterized by the presence of two chlorine atoms and one iodine atom attached to a toluene ring. This compound is known for its high reactivity due to the presence of halogen atoms, making it useful in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-6-iodotoluene can be synthesized through a multi-step process involving the halogenation of toluene derivatives. One common method involves the chlorination of 2-chlorotoluene followed by iodination. The reaction conditions typically include the use of chlorine gas and iodine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound often involves the controlled chlorination and iodination of toluene derivatives. The process is optimized to ensure high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro-6-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Various substituted toluenes.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-iodotoluene is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of halogenated compounds and their biological activities.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-iodotoluene involves its high reactivity due to the presence of halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of carbon-halogen bonds in substitution reactions or the oxidation of the methyl group.
Comparación Con Compuestos Similares
2,3-Dichlorotoluene: Similar structure but lacks the iodine atom.
2,6-Dichlorotoluene: Chlorine atoms are positioned differently on the toluene ring.
2-Iodotoluene: Contains only one iodine atom without chlorine atoms
Uniqueness: 2,3-Dichloro-6-iodotoluene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications where such reactivity is desired .
Propiedades
IUPAC Name |
1,2-dichloro-4-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAZEVIPMPCRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



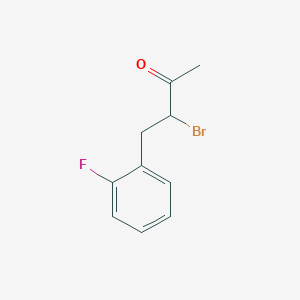
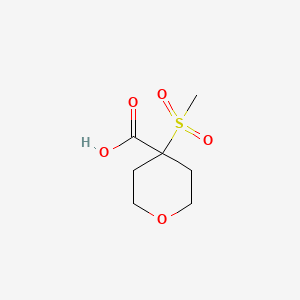
![2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1443481.png)
![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)

![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)

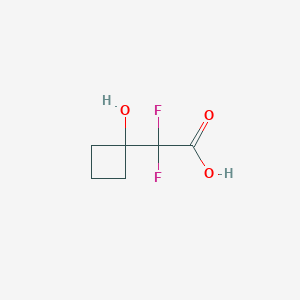
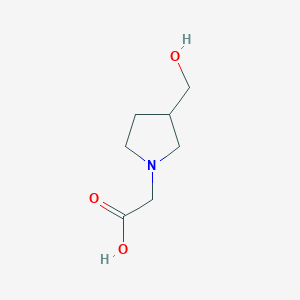
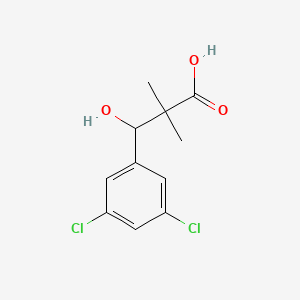
![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
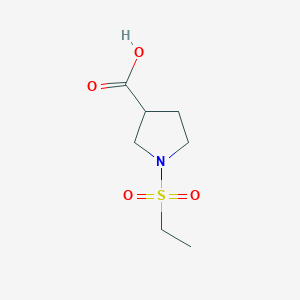
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
